4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
Overview
Description
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in the target organisms .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could potentially enhance its bioavailability.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Key steps in the industrial synthesis include the preparation of starting materials, reaction optimization, and purification of the final product through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole-pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the pyridine ring.
1-methyl-1H-pyrazole-4-amine: Another pyrazole derivative with a methyl group at the nitrogen atom.
N-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-(7-(3-(1-pyrrolidinyl)propoxy)imidazo[1,2-a]pyridin-3-yl)-4-pyrimidinamine: A more complex compound with additional functional groups and rings.
Uniqueness
4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is unique due to the combination of the pyrazole and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both rings allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-4-12-13(6-7)9-2-3-11-5-8(9)10/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPPDVWBOZAEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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